N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide
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Overview
Description
N’-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide is a compound of significant interest in the field of organic chemistry. It is known for its versatile reactivity and potential applications in various scientific domains. This compound features a cyanoacetyl group, a hydroxy group, and a diphenylacetohydrazide moiety, making it a valuable precursor for the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of action
Compounds with similar structures, such as hydrazones and cyanoacetamides, have been reported to exhibit various biological activities . They are often involved in the formation of biologically active compounds .
Mode of action
Without specific information, it’s hard to determine the exact mode of action. The presence of the hydrazone group (–ch=n–nh–c(o)–) could potentially allow this compound to interact with various biological targets through hydrogen bonding or other types of interactions .
Biochemical pathways
Similar compounds have been used in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide typically involves the reaction of cyanoacetic acid derivatives with hydrazides. One common method includes the reaction of cyanoacetic acid with 2-hydroxy-2,2-diphenylacetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. These products are often of interest due to their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
N’-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of diverse heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules, making them useful in biochemical studies.
Medicine: Some derivatives exhibit pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, making them candidates for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide include:
N-cyanoacetylhydrazides: These compounds share the cyanoacetyl group and exhibit similar reactivity.
2-hydroxy-2,2-diphenylacetohydrazides: These compounds have the same hydrazide moiety and hydroxy group but lack the cyanoacetyl group.
Uniqueness
N’-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide is unique due to the combination of its functional groups, which confer distinct reactivity and versatility.
Properties
IUPAC Name |
2-cyano-N'-(2-hydroxy-2,2-diphenylacetyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c18-12-11-15(21)19-20-16(22)17(23,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,23H,11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWFDYYIUAZFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=O)CC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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